2-cyclopropyl-N4-methylpyrimidine-4,6-diamine
Overview
Description
2-Cyclopropyl-N4-methylpyrimidine-4,6-diamine is a chemical compound belonging to the class of pyrimidine derivatives. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-N4-methylpyrimidine-4,6-diamine typically involves the use of commercially available starting materials. One common synthetic route involves the sequential substitution of 4,6-dichloro-2-methylthiopyrimidine under Suzuki conditions, using phenylboronic acid in the presence of triphenylphosphine and palladium acetate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger-scale production to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-N4-methylpyrimidine-4,6-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
2-Cyclopropyl-N4-methylpyrimidine-4,6-diamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex chemical compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: The compound’s unique chemical properties make it valuable in various industrial applications, such as the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N4-methylpyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, thereby modulating biological processes. Detailed studies have shown that it can bind to active sites of enzymes, blocking their activity and leading to various biological effects .
Comparison with Similar Compounds
2-Methylpyrimidine-4,6-diamine: This compound shares a similar pyrimidine core but differs in its substituents.
4,6-Dichloro-2-methylthiopyrimidine: Another pyrimidine derivative used as a starting material in the synthesis of various substituted pyrimidines.
Uniqueness: 2-Cyclopropyl-N4-methylpyrimidine-4,6-diamine is unique due to its specific cyclopropyl and N4-methyl substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-cyclopropyl-4-N-methylpyrimidine-4,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-10-7-4-6(9)11-8(12-7)5-2-3-5/h4-5H,2-3H2,1H3,(H3,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENSDENYWOJLGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1)N)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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